N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
Brand Name: Vulcanchem
CAS No.: 477326-81-1
VCID: VC4337209
InChI: InChI=1S/C14H11N3OS2/c18-12(8-5-6-8)17-14-16-10(7-19-14)13-15-9-3-1-2-4-11(9)20-13/h1-4,7-8H,5-6H2,(H,16,17,18)
SMILES: C1CC1C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
Molecular Formula: C14H11N3OS2
Molecular Weight: 301.38

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide

CAS No.: 477326-81-1

Cat. No.: VC4337209

Molecular Formula: C14H11N3OS2

Molecular Weight: 301.38

* For research use only. Not for human or veterinary use.

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide - 477326-81-1

Specification

CAS No. 477326-81-1
Molecular Formula C14H11N3OS2
Molecular Weight 301.38
IUPAC Name N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
Standard InChI InChI=1S/C14H11N3OS2/c18-12(8-5-6-8)17-14-16-10(7-19-14)13-15-9-3-1-2-4-11(9)20-13/h1-4,7-8H,5-6H2,(H,16,17,18)
Standard InChI Key WJUDXWHBQUYANS-UHFFFAOYSA-N
SMILES C1CC1C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3

Introduction

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a heterocyclic compound that incorporates benzothiazole and thiazole moieties. These structural motifs are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The cyclopropanecarboxamide group enhances its structural rigidity and potential pharmacological activity.

Structural Features

The compound consists of:

  • Benzothiazole (C7H5NS): A bicyclic structure containing a benzene ring fused with a thiazole ring.

  • Thiazole (C3H3NS): A five-membered ring containing sulfur and nitrogen.

  • Cyclopropanecarboxamide: A cyclopropane ring attached to an amide group.

These features contribute to its chemical stability, lipophilicity, and ability to interact with biological targets.

Synthesis Pathways

Although specific synthetic routes for this compound are not detailed in the provided sources, general strategies for synthesizing benzothiazole-thiazole derivatives include:

  • Cyclization Reactions: Formation of benzothiazole via condensation of o-aminothiophenols with carbon disulfide or aldehydes.

  • Thiazole Formation: Reaction of α-haloketones with thiourea or thioamides.

  • Amide Coupling: Introduction of the cyclopropanecarboxamide group using cyclopropanecarbonyl chloride and an appropriate amine.

These steps can be optimized to achieve high yields and purity.

Analytical Techniques

Characterization of this compound would typically involve:

  • NMR Spectroscopy (1H and 13C): To confirm the chemical structure.

  • Mass Spectrometry (MS): For molecular weight determination.

  • Infrared Spectroscopy (IR): To identify functional groups like amides and heterocycles.

  • X-Ray Crystallography: For precise structural elucidation if crystalline forms are available.

Potential Applications

Given its structural framework, N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide could be investigated for:

  • Antimicrobial Agents: Targeting resistant bacterial strains.

  • Anticancer Drugs: As a lead compound for further optimization.

  • Anti-inflammatory Therapies: Reducing inflammation via enzyme inhibition pathways.

Future Directions

Research on this compound should focus on:

  • Synthesis Optimization: Developing cost-effective and scalable methods.

  • Biological Screening: Evaluating its activity against a broad range of pathogens and cancer cell lines.

  • Structure-Activity Relationship (SAR) Studies: Modifying functional groups to enhance potency and selectivity.

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